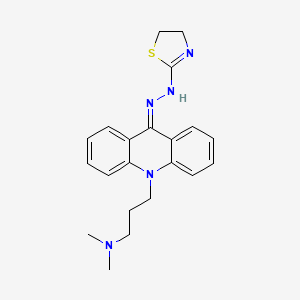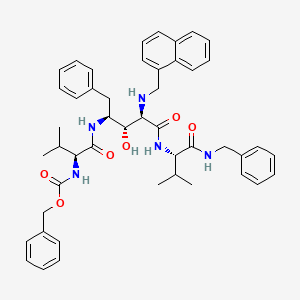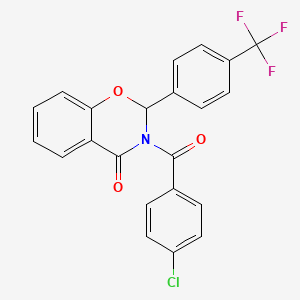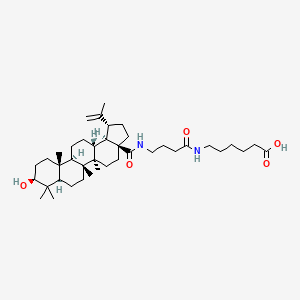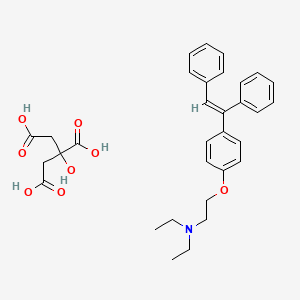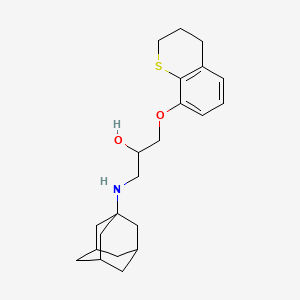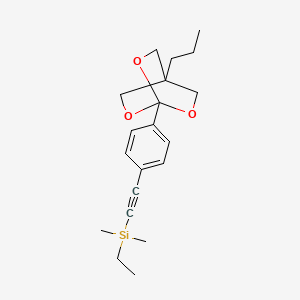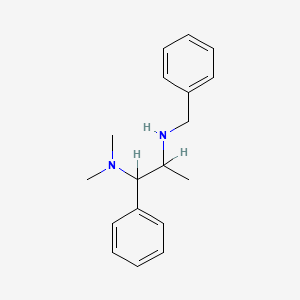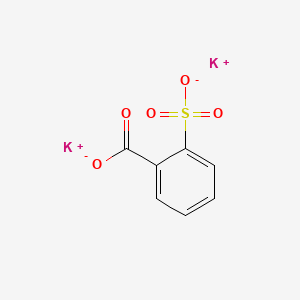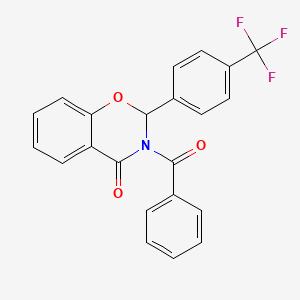![molecular formula C37H47N5 B12739221 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine CAS No. 57712-94-4](/img/structure/B12739221.png)
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is a complex organic compound known for its vibrant red color. It is commonly referred to as Scarlet Red or Sudan IV. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-4-aminotoluene to form the diazonium salt. This intermediate is then coupled with 2-methylphenylamine to form the first azo linkage. The resulting compound undergoes a second diazotization and coupling with N-tridecylnaphthalen-2-amine to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in histological staining to highlight structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular components.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular components. The azo groups can form stable complexes with proteins and nucleic acids, altering their function. In biological systems, the compound can be metabolized to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.
Sudan III: Similar to Sudan IV but with different alkyl groups attached to the naphthalene ring.
Oil Red O: A related compound used for staining lipids in biological tissues.
Uniqueness
1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its long alkyl chain enhances its solubility in non-polar solvents, making it particularly useful in industrial applications .
Propriétés
Numéro CAS |
57712-94-4 |
|---|---|
Formule moléculaire |
C37H47N5 |
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-N-tridecylnaphthalen-2-amine |
InChI |
InChI=1S/C37H47N5/c1-4-5-6-7-8-9-10-11-12-13-18-27-38-36-25-23-31-20-15-16-21-33(31)37(36)42-41-35-26-24-32(28-30(35)3)39-40-34-22-17-14-19-29(34)2/h14-17,19-26,28,38H,4-13,18,27H2,1-3H3 |
Clé InChI |
QAGZJRBUGVRFNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


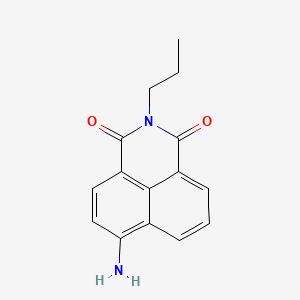

![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
